Inhibidor de MLCK péptido 18

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

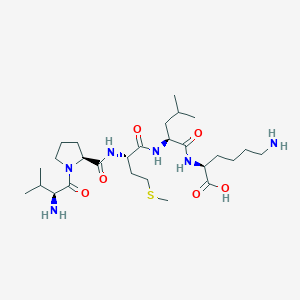

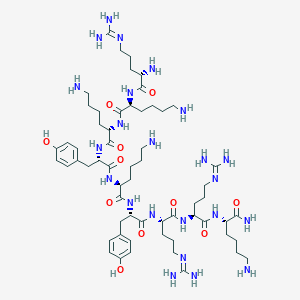

El Inhibidor de MLCK péptido 18 es un nonapéptido altamente básico, permeable a las células que actúa como un inhibidor selectivo de la cinasa de cadena ligera de miosina. Se utiliza principalmente para aplicaciones de fosforilación y desfosforilación. El compuesto tiene una fórmula molecular de C60H105N23O11 y un peso molecular de 1324.62 .

Aplicaciones Científicas De Investigación

El Inhibidor de MLCK péptido 18 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza para estudiar los procesos de fosforilación y desfosforilación de péptidos y proteínas.

Mecanismo De Acción

El Inhibidor de MLCK péptido 18 ejerce sus efectos inhibiendo competitivamente la cinasa de cadena ligera de miosina con respecto al sustrato peptídico. La inhibición se caracteriza por un valor de IC50 de 50 nM. El péptido no interfiere con la activación de la cinasa por la calmodulina, ni inhibe las actividades de la proteína cinasa II dependiente de calcio/calmodulina y la proteína cinasa A . El mecanismo de inhibición implica la inhibición de modo mixto con respecto al ATP .

Análisis Bioquímico

Biochemical Properties

MLCK Inhibitor Peptide 18 controls the biological activity of Myosin Light Chain Kinase . It has been shown to be a critical regulatory protein in altering paracellular permeability during gastrointestinal disorders . The inhibition is competitive with respect to the peptide substrate .

Cellular Effects

MLCK Inhibitor Peptide 18 influences cell function by regulating the apical junctional complex . It increases paracellular permeability by regulating the apical junctional complex .

Molecular Mechanism

MLCK Inhibitor Peptide 18 exerts its effects at the molecular level through its interaction with Myosin Light Chain Kinase . It does not interfere with kinase activation by calmodulin (CaM), nor does it inhibit the activities of CaMKII and PKA .

Metabolic Pathways

MLCK Inhibitor Peptide 18 is involved in the regulation of the intestinal barrier during normal homeostasis and digestive diseases

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El Inhibidor de MLCK péptido 18 se sintetiza mediante la síntesis de péptidos en fase sólida. La secuencia del péptido es H-Arg-Lys-Lys-Tyr-Lys-Tyr-Arg-Arg-Lys-NH₂. La síntesis implica la adición gradual de aminoácidos protegidos a una resina sólida, seguida de la desprotección y la escisión de la resina .

Métodos de producción industrial

La producción industrial del this compound implica la síntesis de péptidos en fase sólida a gran escala. El proceso incluye el uso de sintetizadores de péptidos automatizados, que permiten la producción eficiente y reproducible del péptido. El producto final se purifica mediante cromatografía líquida de alta resolución y se liofiliza para obtener un polvo seco estable .

Análisis De Reacciones Químicas

Tipos de reacciones

El Inhibidor de MLCK péptido 18 principalmente se somete a reacciones de fosforilación y desfosforilación. No bloquea la calmodulina ni inhibe las actividades cinasas de la proteína cinasa II dependiente de calcio/calmodulina o la proteína cinasa A .

Reactivos y condiciones comunes

El péptido se utiliza normalmente en soluciones acuosas o dimetilsulfóxido. Es estable en condiciones de laboratorio estándar y se puede almacenar a -20 °C durante un máximo de seis meses .

Principales productos formados

Los principales productos formados a partir de las reacciones que involucran al this compound son formas fosforiladas o desfosforiladas del sustrato peptídico .

Comparación Con Compuestos Similares

Compuestos similares

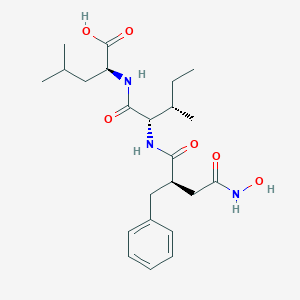

Inhibidor de MLCK péptido 4: Otro inhibidor selectivo de la cinasa de cadena ligera de miosina con una secuencia peptídica diferente.

Inhibidor de MLCK péptido 16: Similar en función pero con variaciones en la secuencia peptídica y las características de inhibición.

Singularidad

El Inhibidor de MLCK péptido 18 es único debido a su alta selectividad para la cinasa de cadena ligera de miosina y su capacidad para inhibir la cinasa sin afectar otras cinasas relacionadas como la proteína cinasa II dependiente de calcio/calmodulina y la proteína cinasa A. Esta selectividad lo convierte en una herramienta valiosa para estudiar el papel específico de la cinasa de cadena ligera de miosina en varios procesos biológicos .

Propiedades

IUPAC Name |

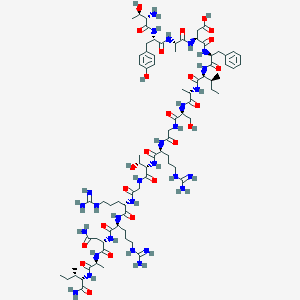

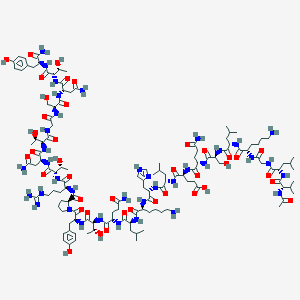

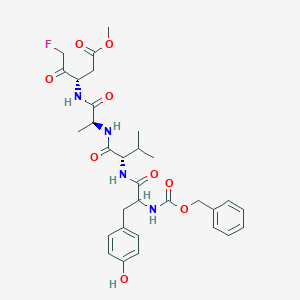

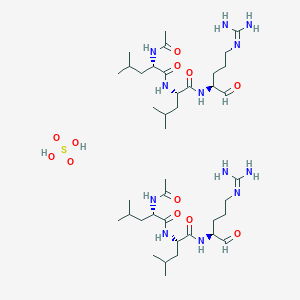

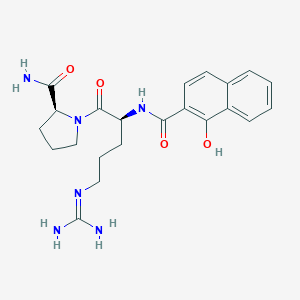

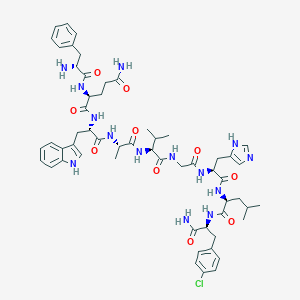

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H105N23O11/c61-27-5-1-13-41(49(66)86)76-51(88)45(17-10-32-74-59(69)70)79-53(90)46(18-11-33-75-60(71)72)81-57(94)48(35-37-21-25-39(85)26-22-37)83-55(92)44(16-4-8-30-64)80-56(93)47(34-36-19-23-38(84)24-20-36)82-54(91)43(15-3-7-29-63)78-52(89)42(14-2-6-28-62)77-50(87)40(65)12-9-31-73-58(67)68/h19-26,40-48,84-85H,1-18,27-35,61-65H2,(H2,66,86)(H,76,88)(H,77,87)(H,78,89)(H,79,90)(H,80,93)(H,81,94)(H,82,91)(H,83,92)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOKAKNGULMYHZ-UILVTTEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H105N23O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1324.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does MLCK inhibitor peptide 18 affect intestinal barrier function during anoxia/reoxygenation injury?

A1: MLCK inhibitor peptide 18 helps maintain intestinal barrier function during anoxia/reoxygenation (A/R) injury by preventing the disruption of tight junctions. [, ] During A/R, Myosin Light Chain Kinase (MLCK) is activated, leading to the phosphorylation of Myosin Light Chain (MLC). This phosphorylation event triggers the internalization of the tight junction protein occludin, compromising the integrity of the intestinal barrier and increasing permeability. [] MLCK inhibitor peptide 18 directly inhibits MLCK activity, thus preventing MLC phosphorylation and the subsequent endocytosis of occludin. [] This protective effect was observed both in vitro using Caco-2BBe1 monolayers and ex vivo in porcine ileal mucosa, where treatment with MLCK inhibitor peptide 18 significantly reduced permeability and increased transepithelial electrical resistance (TER). []

Q2: What is the significance of studying MLCK inhibitor peptide 18 in the context of intestinal A/R injury?

A2: Intestinal A/R injury is a serious condition that can occur during various clinical scenarios, including ischemia, surgery, and transplantation. [] The disruption of the intestinal barrier function during A/R can lead to inflammation, sepsis, and multiple organ failure. [] Identifying therapeutic targets to mitigate barrier dysfunction is crucial for improving patient outcomes. The research demonstrates that MLCK inhibitor peptide 18 effectively attenuates intestinal barrier dysfunction in A/R injury by targeting the MLCK-mediated occludin endocytosis pathway. [] This finding suggests that MLCK inhibitor peptide 18, and potentially other MLCK inhibitors, could be promising therapeutic agents for treating or preventing intestinal A/R injury.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

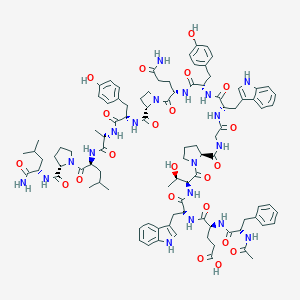

![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-Acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549403.png)

![[N-[(4S)-4-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutyl]carbamimidoyl]azanide](/img/structure/B549409.png)

![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)